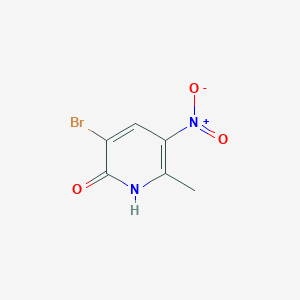
N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide
Vue d'ensemble
Description
“N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and a hydrazine group, which is a type of amine that contains two nitrogen atoms. The “butan-2-yl” indicates a butyl group attached at the second carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups. The pyridine ring provides a planar, aromatic center to the molecule. The butyl group is an alkyl chain, which may provide some flexibility to the molecule, and the hydrazine group could potentially form hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridine ring might undergo electrophilic substitution reactions, while the hydrazine group could potentially be involved in reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the pyridine ring might make it somewhat polar, while the butyl group would provide some hydrophobic character .Applications De Recherche Scientifique
Antifungal Applications
N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide: has been studied for its potential as an antifungal agent. Pyridine derivatives, such as this compound, have shown good biological activity and are utilized in pesticides and medicines .
Experimental Procedure
Researchers synthesized a series of substituted benzoyl carbamates containing a pyridine ring to evaluate their in vitro antifungal activity .
Results
The compounds exhibited moderate to strong bioactivity against Botrytis cinerea , with certain compounds showing significant activity with EC50 values of 6.45–6.98 μg/mL . This activity was comparable or superior to that of chlorothalonil, a standard fungicide .
Chemical Synthesis
The compound is used in the synthesis of various chemical structures due to its reactive hydrazinyl group.
Experimental Procedure
In one example, the compound is used as a precursor in the synthesis of benzoylcarbamates bearing a pyridine moiety .
Results
The synthesis process led to the creation of novel compounds with potential applications in the development of new antifungal agents .
Agricultural Chemistry
The compound’s potential use in agricultural chemistry, particularly as a fungicide, could lead to more effective crop protection methods.
Experimental Procedure
The compound’s derivatives are tested against various plant pathogenic fungi to assess their effectiveness as fungicides .
Results
Some derivatives have shown promising results in controlling plant diseases, which could translate to practical applications in agriculture .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-butan-2-yl-6-hydrazinylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-3-7(2)13-10(15)8-4-5-9(14-11)12-6-8/h4-7H,3,11H2,1-2H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRAMRDGZNKETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CN=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine](/img/structure/B1453702.png)
![2-[(3-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1453704.png)


![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)
![2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid](/img/structure/B1453709.png)







